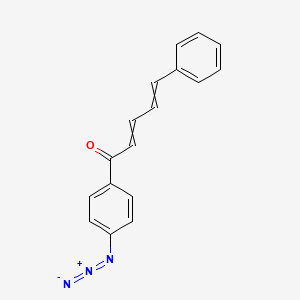![molecular formula C7H2BrF5Hg B14650282 Bromo[(pentafluorophenyl)methyl]mercury CAS No. 51081-34-6](/img/structure/B14650282.png)
Bromo[(pentafluorophenyl)methyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo[(pentafluorophenyl)methyl]mercury is an organomercury compound characterized by the presence of a bromine atom, a pentafluorophenyl group, and a methyl group attached to a mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bromo[(pentafluorophenyl)methyl]mercury typically involves the reaction of pentafluorobenzyl bromide with mercury(II) acetate in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C6F5CH2Br+Hg(OAc)2→C6F5CH2HgBr+2AcOH
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo[(pentafluorophenyl)methyl]mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury and leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various organomercury compounds with different functional groups.
Oxidation and Reduction Reactions: Products include different oxidation states of mercury compounds.
Coupling Reactions: Products include biaryl compounds and other carbon-carbon bonded structures.
Applications De Recherche Scientifique
Bromo[(pentafluorophenyl)methyl]mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in medicinal chemistry, including the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bromo[(pentafluorophenyl)methyl]mercury involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biological molecules, such as proteins and DNA. This interaction can lead to changes in the structure and function of these molecules, potentially affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury: Another organomercury compound with a methyl group attached to mercury. It is known for its toxicity and environmental impact.
Phenylmercury: Contains a phenyl group attached to mercury and is used in various industrial applications.
Ethylmercury: Similar to methylmercury but with an ethyl group. It is used as a preservative in vaccines.
Uniqueness
Bromo[(pentafluorophenyl)methyl]mercury is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other organomercury compounds may not be suitable.
Propriétés
Numéro CAS |
51081-34-6 |
|---|---|
Formule moléculaire |
C7H2BrF5Hg |
Poids moléculaire |
461.58 g/mol |
Nom IUPAC |
bromo-[(2,3,4,5,6-pentafluorophenyl)methyl]mercury |
InChI |
InChI=1S/C7H2F5.BrH.Hg/c1-2-3(8)5(10)7(12)6(11)4(2)9;;/h1H2;1H;/q;;+1/p-1 |
Clé InChI |
GWSQLZRGKHDDHH-UHFFFAOYSA-M |
SMILES canonique |
C(C1=C(C(=C(C(=C1F)F)F)F)F)[Hg]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


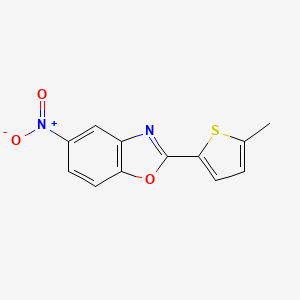
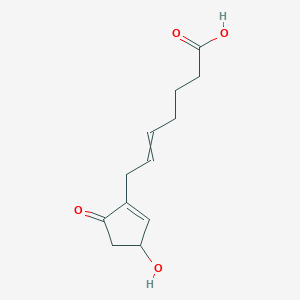

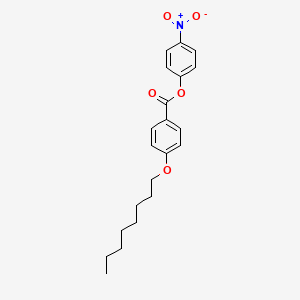


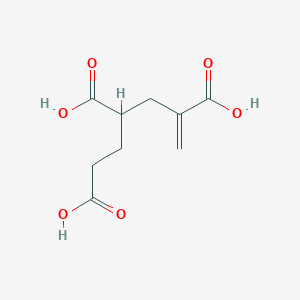
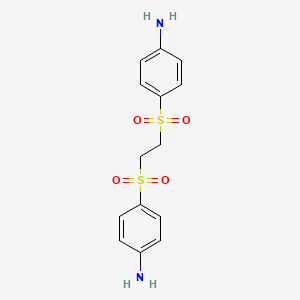
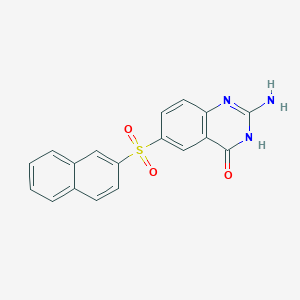

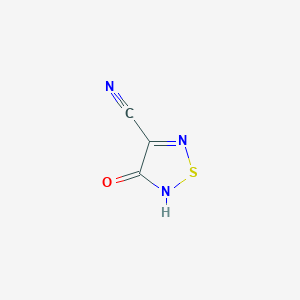
![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)

